molecular formula C26H56BrN B14321692 N-Hexyl-N,N-dimethyloctadecan-1-aminium bromide CAS No. 111455-11-9

N-Hexyl-N,N-dimethyloctadecan-1-aminium bromide

Cat. No.: B14321692
CAS No.: 111455-11-9
M. Wt: 462.6 g/mol
InChI Key: JMOHOKOBCHYTFE-UHFFFAOYSA-M
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Description

N-Hexyl-N,N-dimethyloctadecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N,N-dimethyloctadecan-1-aminium bromide typically involves the quaternization of N,N-dimethyloctadecan-1-amine with hexyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N,N-dimethyloctadecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions with other anionic species.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions. The reaction conditions often include mild temperatures and aqueous or organic solvents.

    Ion-Exchange Reactions: These reactions are carried out in aqueous solutions where the compound exchanges its bromide ion with other anions like chloride or sulfate.

Major Products

The major products of these reactions depend on the nucleophile or anion involved. For example, reacting with hydroxide ions would produce N-Hexyl-N,N-dimethyloctadecan-1-aminium hydroxide.

Scientific Research Applications

N-Hexyl-N,N-dimethyloctadecan-1-aminium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hexyl-N,N-dimethyloctadecan-1-aminium bromide involves its interaction with lipid bilayers and proteins. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound can penetrate and disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyloctadecan-1-aminium chloride
  • N,N-Dimethyldodecan-1-aminium bromide
  • Di-n-decyl dimethylammonium bromide

Uniqueness

N-Hexyl-N,N-dimethyloctadecan-1-aminium bromide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and phase-transfer catalyst compared to other quaternary ammonium compounds with shorter or longer alkyl chains .

Properties

CAS No.

111455-11-9

Molecular Formula

C26H56BrN

Molecular Weight

462.6 g/mol

IUPAC Name

hexyl-dimethyl-octadecylazanium;bromide

InChI

InChI=1S/C26H56N.BrH/c1-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-24-26-27(3,4)25-23-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1

InChI Key

JMOHOKOBCHYTFE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC.[Br-]

Origin of Product

United States

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